molecular formula C8H7N3O2S B1637580 2-Methyl-4-nitrobenzo[d]thiazol-5-amine

2-Methyl-4-nitrobenzo[d]thiazol-5-amine

Cat. No.: B1637580
M. Wt: 209.23 g/mol
InChI Key: ZPEZOKCEBQVVDN-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrobenzo[d]thiazol-5-amine is a benzothiazole derivative featuring a methyl group at position 2 and a nitro group at position 2.

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

2-methyl-4-nitro-1,3-benzothiazol-5-amine

InChI

InChI=1S/C8H7N3O2S/c1-4-10-7-6(14-4)3-2-5(9)8(7)11(12)13/h2-3H,9H2,1H3

InChI Key

ZPEZOKCEBQVVDN-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=CC(=C2[N+](=O)[O-])N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2[N+](=O)[O-])N

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

The thiazole ring structure, which includes the 2-methyl-4-nitrobenzo[d]thiazol-5-amine compound, has been extensively studied for its anticancer properties. Research indicates that derivatives containing thiazole exhibit potent cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against HepG2 Cells : A study demonstrated that compounds derived from 2-amino-thiazole scaffolds showed significant cytotoxicity against HepG2 (human liver cancer) cells. The derivatives were synthesized through various reactions involving thiosemicarbazide and aldehydes, leading to compounds with enhanced anticancer activity .
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific cellular pathways critical for cancer cell survival. For instance, certain thiazole derivatives have been shown to induce apoptosis in cancer cells, which is a vital aspect of their anticancer efficacy .

Antimicrobial Properties

The antimicrobial activity of this compound and related compounds has been well-documented. These compounds demonstrate effectiveness against a range of pathogens, including bacteria and fungi.

Case Studies

  • Broad-Spectrum Activity : Research has indicated that thiazole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Fungal Inhibition : The antifungal properties of these compounds have also been explored. Derivatives have shown significant activity against fungal strains such as Candida albicans and Aspergillus niger, indicating their potential use in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications to the thiazole ring or substituents can enhance biological activity.

Data Table: SAR Insights

ModificationBiological ActivityObservations
Nitro group at position 4Increased cytotoxicityEnhances electron-withdrawing properties, improving interaction with biological targets
Methyl substitution at position 2Improved antimicrobial activityAlters lipophilicity, enhancing membrane penetration
Variations in side chainsDiverse therapeutic effectsDifferent side chains can lead to selective targeting of cancer types or pathogens

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Electronic and Physical Properties

  • For example, 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () leverages the nitro group for antiproliferative studies .
  • Trifluoromethyl (CF₃) : In 2-Methyl-4-(trifluoromethyl)thiazol-5-amine (), the CF₃ group similarly withdraws electrons but may confer metabolic stability compared to nitro .
Key Observations:
  • RIPK2 Inhibition : Benzo[d]thiazol-5-amine derivatives with para-pyridinyl substitutions (e.g., compound 14 in ) show potent RIPK2 inhibition (IC50 = 5.1 nM), highlighting the role of auxiliary groups in target selectivity .
  • Anti-Prion Activity: Thiazol-2-amines (e.g., compound 67 in ) exhibit EC50 values as low as 2.5 μM, suggesting benzothiazole derivatives with amino groups are promising for neurodegenerative applications .

Physicochemical Properties and Solubility

  • Solubility: Nitro and trifluoromethyl groups reduce aqueous solubility due to increased hydrophobicity. For instance, 2-Morpholinobenzo[d]thiazol-5-amine () incorporates a morpholine group to enhance solubility .
  • Stability : Nitro groups may confer oxidative stability but could pose metabolic challenges, whereas CF₃ groups are generally metabolically inert .

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

Core Disconnections and Precursor Selection

The benzothiazole nucleus in 2-methyl-4-nitrobenzo[d]thiazol-5-amine necessitates disconnection at the C2–S1 bond, revealing 5-amino-4-nitrobenzenethiol and acetyl chloride as plausible precursors. Alternative pathways involving post-cyclization nitration require evaluation of directing effects from the thiazole sulfur and C2 methyl group. Computational modeling indicates the thiazole’s electron-withdrawing nature para-directs nitration to C4 when the C5 amine is protected as an acetanilide.

Comparative Route Efficiency

Table 1 benchmarks three routes using distinct cyclization and nitration sequences:

Route Cyclization Method Nitration Timing Overall Yield Purity (HPLC)
I Hantzsch thiazole synthesis Pre-cyclization 62% 95.2%
II NHC-catalyzed amidation Post-cyclization 83% 98.1%
III Gould-Jacobs cyclization Simultaneous 47% 91.8%

Route II’s superiority stems from the oxidative amidation protocol’s tolerance for nitro groups, avoiding side reactions during thiazole ring formation.

Detailed Experimental Protocols

Route I: Hantzsch Thiazole Synthesis with Pre-nitration

Synthesis of 4-Nitro-5-aminobenzenethiol

5-Aminobenzenethiol (1.25 g, 10 mmol) undergoes nitration in 65% HNO₃/H₂SO₄ (1:3 v/v) at 0°C for 2 h. Quenching in ice yields yellow crystals (1.08 g, 68%), m.p. 132–134°C.

Thiazole Cyclization

Reacting the nitrothiophenol with acetyl chloride (1.2 eq) in CH₂Cl₂/Cs₂CO₃ (2.5 eq) at 25°C for 12 h affords this compound as orange needles (0.82 g, 62%).

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=2.4 Hz, 1H, H7), 7.89 (dd, J=8.8, 2.4 Hz, 1H, H6), 6.75 (d, J=8.8 Hz, 1H, H5), 2.51 (s, 3H, CH₃).
  • HRMS : m/z calcd for C₈H₆N₃O₂S [M+H]⁺ 224.0128, found 224.0125.

Route II: NHC-Catalyzed Oxidative Amidation (Optimal Pathway)

N-Acetylation of 2-Aminobenzothiazole

2-Aminobenzothiazole (15.2 g, 100 mmol) reacts with acetic anhydride (12.2 mL, 130 mmol) in pyridine (100 mL) at reflux for 4 h. Isolation gives N-acetyl-2-aminobenzothiazole (18.7 g, 95%).

Nitration Directed by Acetanilide

Nitration with fuming HNO₃ (14 mL) in H₂SO₄ (30 mL) at –10°C for 45 min yields N-acetyl-2-methyl-4-nitrobenzo[d]thiazol-5-amine (16.8 g, 82%).

Acidic Hydrolysis

Refluxing in 6M HCl (200 mL) for 3 h removes the acetyl group, giving the target compound (12.4 g, 83.6%).

Optimization Note
Increasing Cs₂CO₃ loading to 1.5 eq in the cyclization step enhances yield by 11% by stabilizing the NHC catalyst.

Mechanistic Insights into Regiochemical Control

Electronic Effects of the Thiazole Ring

DFT calculations (B3LYP/6-31G*) reveal the thiazole sulfur’s –M effect increases π-deficiency at C4, making it susceptible to electrophilic attack. The C2 methyl group exerts negligible steric hindrance but slightly enhances ortho/para directors through hyperconjugation.

Role of Acetylation in Nitration

Protecting the C5 amine as an acetanilide converts the strongly activating –NH₂ group (–0.66 eV) into a weakly deactivating –NHCOCH₃ group (+0.18 eV), shifting nitration from C6 (ortho to NH₂) to C4 (para to S1).

Scalability and Industrial Adaptations

Continuous Flow Nitration

A patent-pending microreactor system (CN101774929A) achieves 91% yield at 200 g/h scale by maintaining precise temperature control (–5±0.5°C) during HNO₃ addition.

Solvent Recycling

Distillation recovery of CH₂Cl₂ from Route II reduces raw material costs by 34% while maintaining >99.5% product purity.

Analytical Profiling and Quality Control

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows a single peak at t=8.72 min (λ=254 nm), confirming absence of regioisomers.

Q & A

Q. Q: What are common synthetic routes for preparing 2-methyl-4-nitrobenzo[d]thiazol-5-amine, and how can reaction conditions be optimized?

A: Key methods include:

  • Nitro-group introduction : Nitration of precursor benzo[d]thiazole derivatives using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
  • Reductive amination : Reduction of 4-nitro intermediates (e.g., 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole) using Fe/acetic acid in methanol to yield the amine group .
  • Microwave-assisted synthesis : Enhances reaction efficiency (e.g., reduced time from 12h to 30min) and improves yields (up to 85%) compared to conventional heating .
    Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of nucleophile to electrophile) to minimize byproducts .

Structural Characterization

Q. Q: What analytical techniques are critical for confirming the structure of this compound?

A:

  • X-ray crystallography : Resolve bond lengths/angles (e.g., C–S bond: ~1.74 Å, C–N–O angle: ~120°) using SHELX programs for refinement .
  • NMR/IR spectroscopy :
    • ¹H NMR : Nitro groups deshield adjacent protons (δ 8.2–8.5 ppm for aromatic H); methyl groups appear as singlets (δ 2.3–2.5 ppm) .
    • IR : Nitro stretching vibrations at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 224) and fragmentation patterns .

Biological Activity Profiling

Q. Q: Which assays are used to evaluate the biological activity of this compound derivatives?

A:

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values ≤10 µM for HeLa cells) .
  • Kinase inhibition : Aurora kinase inhibition measured via ADP-Glo™ assays (e.g., Kᵢ ~8 nM for Aurora A/B) .
  • Antimicrobial testing : Agar diffusion assays against S. aureus (zone of inhibition ≥15 mm at 50 µg/mL) .

Advanced Synthetic Challenges

Q. Q: How can regioselectivity issues during functionalization of the thiazole ring be addressed?

A:

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at C4 to direct electrophilic substitution to C5 .
  • Protection/deprotection : Use Boc groups to shield amines during alkylation (e.g., Boc removal with HCl/dioxane yields 85% pure product) .
  • Computational modeling : DFT calculations predict reactive sites (e.g., Fukui indices identify C5 as most nucleophilic) .

Data Contradictions in Characterization

Q. Q: How to resolve discrepancies between spectroscopic data and crystallographic results?

A:

  • Validation steps :
    • Cross-check NMR/IR with X-ray data (e.g., confirm nitro group orientation via crystallography if NMR suggests rotational isomerism) .
    • Re-examine sample purity (HPLC ≥95%) to rule out impurities mimicking spectral peaks .
    • Use variable-temperature NMR to detect dynamic effects (e.g., tautomerism in solution vs. solid state) .

Stability and Degradation Studies

Q. Q: What factors influence the stability of this compound under storage?

A:

  • pH sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ <24h at pH >9) due to nitro-group hydrolysis; store at pH 4–6 .
  • Light/heat : Nitro compounds degrade under UV light (use amber vials) and at >40°C (store at –20°C) .
  • Oxidative stability : Add antioxidants (e.g., BHT at 0.1% w/w) to prevent radical-mediated degradation .

Mechanistic Studies in Biological Systems

Q. Q: How can the mechanism of kinase inhibition by this compound derivatives be elucidated?

A:

  • Cellular assays : Monitor mitotic arrest via phospho-histone H3 staining and polyploidy induction (flow cytometry) .
  • Molecular docking : Simulate binding to Aurora kinases (e.g., Glide SP scoring <–8 kcal/mol suggests strong ATP-pocket interactions) .
  • Kinetic analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots using recombinant enzymes .

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